4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE typically involves multi-component reactions. One common method is the one-pot synthesis, which includes the condensation of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst. The reaction is usually carried out in an aqueous medium, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as disulfonic acid imidazolium chloroaluminate have been employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. Pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-AMINO-4-(4-METHOXYPHENYL)-5-CYANO-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE: Shares a similar core structure but with different substituents.
4-AMINO-5-CYANO-3-METHYL-1-PHENYL-1H-PYRANO[2,3-C]PYRAZOLE: Another related compound with variations in the functional groups.
Uniqueness
4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] benzoate |
InChI |
InChI=1S/C21H16N4O3/c1-12-17-18(16(11-22)19(23)28-20(17)25-24-12)13-7-9-15(10-8-13)27-21(26)14-5-3-2-4-6-14/h2-10,18H,23H2,1H3,(H,24,25) |
InChI Key |
DKWWNBVEQMVVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.